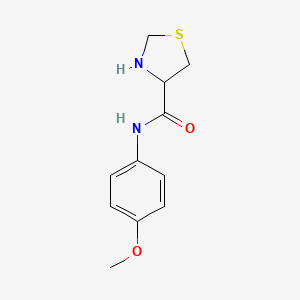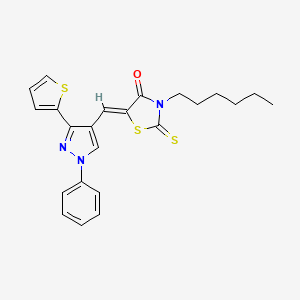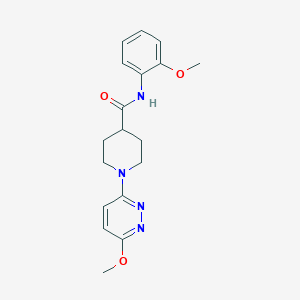![molecular formula C21H24N4O B12168913 (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12168913.png)
(4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic compound that features a unique combination of piperidine, pyrazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry: In chemistry, (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound may be used to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound used in aryl halide chemistry.
Uniqueness: (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is unique due to its combination of piperidine, pyrazole, and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H24N4O/c1-23-20(24-11-5-6-12-24)19(16-22-23)21(26)25-13-9-18(10-14-25)15-17-7-3-2-4-8-17/h2-8,11-12,16,18H,9-10,13-15H2,1H3 |
InChI Key |
IYYXAHOHSDVICV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide](/img/structure/B12168831.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12168853.png)
![4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B12168858.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168868.png)

![Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B12168870.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B12168872.png)
![[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12168878.png)
![1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea](/img/structure/B12168884.png)
![N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12168886.png)

![1-ethyl-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12168909.png)
